

An In-depth Technical Guide to the Physicochemical Properties of 2-(Aminomethyl)aniline

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Compound of Interest

Compound Name: 2-(Aminomethyl)aniline

Cat. No.: B1197330

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-(Aminomethyl)aniline** (CAS No: 4403-69-4). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the compound's key physical and chemical characteristics, supported by experimental protocols for their determination. All quantitative data is presented in structured tables for clarity and ease of comparison. Furthermore, this guide includes detailed experimental workflows visualized using Graphviz to illustrate the methodologies described.

Chemical Identity

2-(Aminomethyl)aniline, also known as o-aminobenzylamine or α -amino-o-toluidine, is an organic compound featuring both a primary aromatic amine and a primary benzylic amine.[\[1\]](#) This dual functionality makes it a versatile building block in the synthesis of various heterocyclic compounds and other complex organic molecules.[\[2\]](#)

Identifier	Value
IUPAC Name	2-(aminomethyl)aniline[3]
CAS Number	4403-69-4[3][4]
Synonyms	2-Aminobenzylamine, α -Amino-o-toluidine, (2-Aminophenyl)methanamine[1][3]
Molecular Formula	C ₇ H ₁₀ N ₂ [3][4]
Molecular Weight	122.17 g/mol [3][4]
Canonical SMILES	C1=CC=C(C(=C1)CN)N[3]
InChI	InChI=1S/C7H10N2/c8-5-6-3-1-2-4-7(6)9/h1-4H,5,8-9H2[3]

Physicochemical Properties

The physicochemical properties of **2-(Aminomethyl)aniline** are crucial for its handling, application in synthesis, and for predicting its behavior in biological systems.

Property	Value
Appearance	White to almost white powder or crystals[1][5]
Melting Point	58-61 °C[4][5][6]
Boiling Point	269 °C at 760 mmHg[4], 98 °C at 1.5 mmHg[5][6]
pKa (predicted)	9.60 ± 0.10[5]
logP (computed)	0.7[3]
Storage Conditions	2-8°C, under inert atmosphere[4][5]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of **2-(Aminomethyl)aniline**.

Spectroscopy	Key Features
¹ H NMR	The proton NMR spectrum of amines can be complex. The protons on the aminomethyl group (-CH ₂ NH ₂) would likely appear in the range of 2.3-3.0 ppm. ^[7] The aromatic protons would be expected in the aromatic region (around 6.5-7.5 ppm). The N-H protons of both the aminomethyl and aniline groups can appear over a broad range (0.5-5.0 ppm) and their signals may be broad. ^[7] The addition of D ₂ O would cause the N-H proton signals to disappear. ^[7]
¹³ C NMR	The carbon attached to the aminomethyl nitrogen would likely appear in the 10-65 ppm range. ^[7] The aromatic carbons would be observed in the downfield region typical for aromatic compounds.
Infrared (IR)	The IR spectrum would show characteristic N-H stretching absorptions for the primary amines in the 3300-3500 cm ⁻¹ region; primary amines typically show two bands. ^[7] C-N stretching for the aromatic amine would be expected around 1200-1350 cm ⁻¹ and for the aliphatic amine around 1000-1250 cm ⁻¹ . ^[7]
Mass Spectrometry (MS)	The molecular ion peak [M] ⁺ would be observed at m/z = 122. A prominent peak at m/z = 104 is also observed, likely corresponding to the loss of the amino group. ^[3]

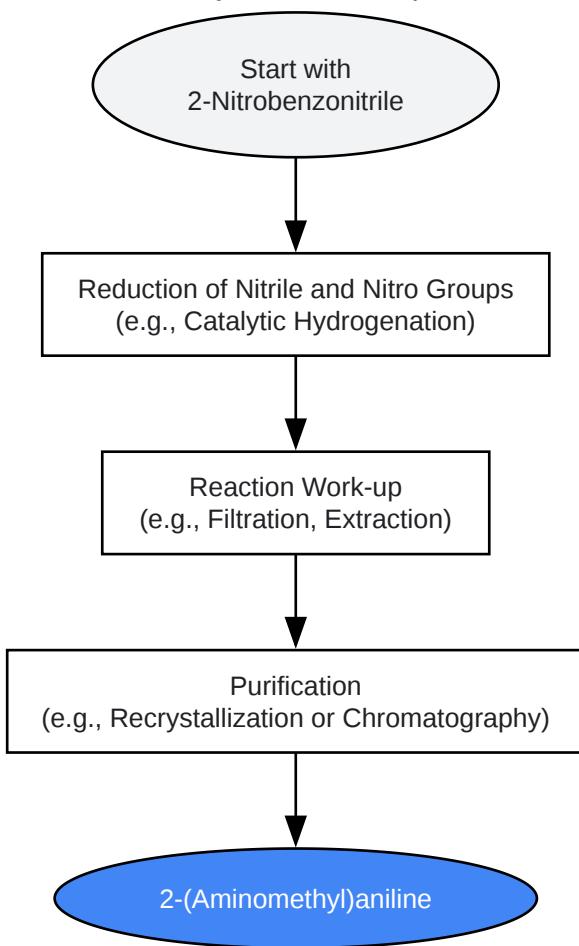
Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties are provided below.

Representative Synthesis of 2-(Aminomethyl)aniline

A common route for the synthesis of **2-(aminomethyl)aniline** involves the reduction of 2-nitrobenzonitrile. While a specific detailed protocol for this exact synthesis is not readily available in the provided search results, a general procedure can be outlined based on standard organic chemistry transformations. Another approach involves the reaction of o-aminobenzylamines with other reagents to form more complex molecules.[\[2\]](#)

General Workflow for Synthesis of 2-(Aminomethyl)aniline



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*A generalized workflow for the synthesis of **2-(Aminomethyl)aniline**.*

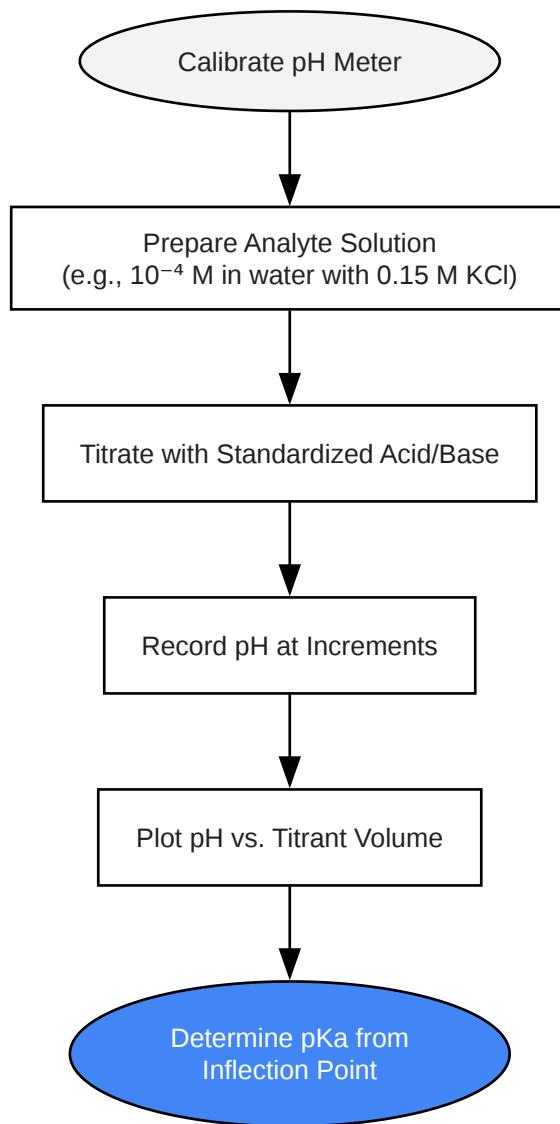
Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a substance.[8]

Methodology

- Instrument Calibration: Calibrate the pH meter using standard aqueous buffers with pH values of 4, 7, and 10.[9]
- Sample Preparation: Dissolve a precise amount of **2-(Aminomethyl)aniline** in a suitable solvent (e.g., water or a water/co-solvent mixture) to achieve a concentration of at least 10^{-4} M.[9] To maintain a constant ionic strength, 0.15 M potassium chloride solution can be used. [9]
- Titration: Purge the sample solution with nitrogen to remove dissolved carbon dioxide.[9] Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.[9]
- Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading is stable (e.g., drift of less than 0.01 pH units per minute).[9]
- Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[8][9]

Workflow for pKa Determination by Potentiometric Titration

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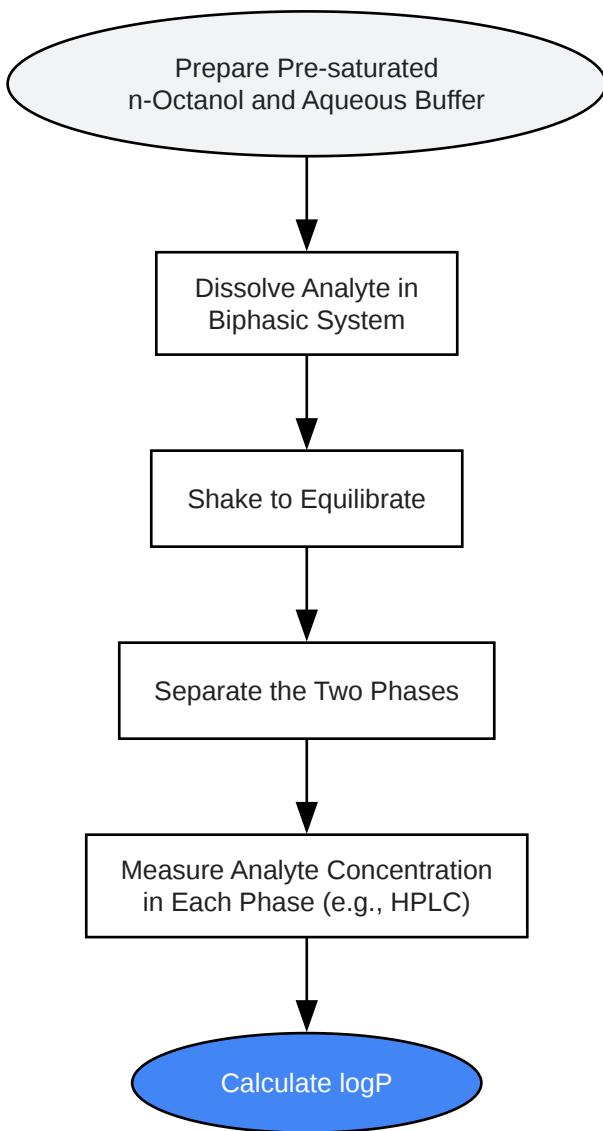
Determination of logP by the Shake-Flask Method

The shake-flask method is the gold standard for the experimental determination of the partition coefficient (logP).[\[10\]](#)

Methodology

- Phase Preparation: Prepare a mixture of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).[11] Saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol.[12]
- Sample Preparation: Dissolve a known amount of **2-(Aminomethyl)aniline** in a mixture of the pre-saturated n-octanol and aqueous buffer.[11][13]
- Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for the partitioning of the analyte between the two phases.[11] After shaking, allow the phases to separate completely.[12]
- Concentration Measurement: Carefully separate the two phases. Determine the concentration of **2-(Aminomethyl)aniline** in each phase using a suitable analytical technique, such as HPLC-UV.[12][14]
- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.[15]

Workflow for logP Determination by Shake-Flask Method

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